molecular formula C16H17BrO3 B8133044 1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene

1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene

Cat. No.: B8133044
M. Wt: 337.21 g/mol
InChI Key: USBRMRYGIJGYFE-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene is a brominated aromatic compound featuring three distinct substituents: a bromine atom at position 1, a 4-methoxybenzyloxy group at position 3, and a methoxymethyl group at position 2. Its electron-rich aromatic system, conferred by the methoxy and benzyloxy groups, may enhance reactivity in electrophilic substitutions or transition-metal-catalyzed processes .

Properties

IUPAC Name

1-bromo-2-(methoxymethyl)-3-[(4-methoxyphenyl)methoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3/c1-18-11-14-15(17)4-3-5-16(14)20-10-12-6-8-13(19-2)9-7-12/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBRMRYGIJGYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC=C1Br)OCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the substitution reactions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted benzene derivatives.

Scientific Research Applications

Organic Synthesis

1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, facilitating the creation of diverse chemical entities.

Example Case Study:
A study demonstrated the use of this compound in synthesizing novel tetrahydroisoquinoline derivatives, which are known for their biological activity against various diseases, including cancer and neurodegenerative disorders .

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Biological Activity:
Research indicates that derivatives of compounds with similar structures exhibit antitumor and anti-inflammatory properties. Investigations into its pharmacological profile may reveal its efficacy as a lead compound in drug discovery .

Material Science

In material science, 1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene is utilized to develop specialty chemicals and polymers. Its reactivity can be harnessed to create materials with specific properties tailored for industrial applications.

Application Example:
The compound can be employed in the production of polymeric materials that require specific thermal and mechanical properties due to its halogenated structure .

Mechanism of Action

The mechanism by which 1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary but often include interactions with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Weight Key Properties/Reactivity Reference ID
1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene 1-Br, 3-(4-MeO-benzyloxy), 2-(MeOCH2) 351.22 Electron-rich; bromine enables cross-coupling; benzyloxy and methoxymethyl groups enhance solubility in polar aprotic solvents.
4-Benzyloxy-2-bromo-1-methoxybenzene 1-MeO, 2-Br, 4-benzyloxy 293.14 Lacks methoxymethyl group; simpler synthesis (four steps from 4-methoxyphenol); used in protecting group strategies.
1-Bromo-3-(trifluoromethoxy)benzene 1-Br, 3-CF3O 223.02 Trifluoromethoxy group is electron-withdrawing, reducing aromatic reactivity in nucleophilic substitutions compared to methoxy analogs.
1-Bromo-3-(difluoromethoxy)benzene 1-Br, 3-CF2HO 223.02 Difluoromethoxy group increases electronegativity, altering regioselectivity in Pd-catalyzed arylations.
1-Bromo-4-((2-ethylhexyl)oxy)benzene 1-Br, 4-(2-ethylhexyloxy) 287.20 Bulky alkyl chain reduces crystallinity; used in polymer synthesis for enhanced solubility.
1-Bromo-3-(methoxymethyl)benzene 1-Br, 3-(MeOCH2) 201.06 Simpler structure; lacks benzyloxy group; lower molecular weight correlates with higher volatility (bp: 152°C).

Reactivity in Cross-Coupling Reactions

  • Pd-Catalyzed Arylations: The bromine atom in 1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene is a prime site for cross-coupling. Analogous compounds like 1-bromo-3-(trifluoromethoxy)benzene exhibit high yields (>90%) in Pd-catalyzed reactions with imidazoles .
  • Suzuki Coupling : Compounds with electron-donating groups (e.g., methoxy) typically exhibit faster oxidative addition to Pd(0) catalysts. For instance, 4-Benzyloxy-2-bromo-1-methoxybenzene (MW 293.14) has been used in coupling reactions with boronic acids, achieving yields >85% under mild conditions .

Biological Activity

1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene, with the chemical formula C16H17BrO3, is a halogenated aromatic compound that has gained attention in scientific research due to its potential biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene typically involves multiple steps, including:

  • Nucleophilic Substitution : The introduction of bromine and methoxy groups onto the benzene ring.
  • Etherification Reactions : The formation of the benzyloxy group using appropriate reagents and catalysts.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antiproliferative Effects

Studies have shown that 1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene demonstrates significant antiproliferative activity against several cancer cell lines. For instance, in vitro assays revealed:

  • IC50 Values : The concentration required for 50% inhibition of cell growth ranged from 1.2 to 5.3 µM across different cell lines, indicating potent activity comparable to established anticancer agents like doxorubicin .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In various assays:

  • Radical Scavenging Activity : It showed enhanced antioxidant activity compared to standard antioxidants, suggesting potential protective effects against oxidative stress .

Antibacterial Activity

In addition to its anticancer properties, 1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene has been tested for antibacterial effects:

  • Minimum Inhibitory Concentration (MIC) : Against Gram-positive bacteria such as Enterococcus faecalis, the compound exhibited an MIC of 8 µM, indicating strong antibacterial activity .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The presence of bromine and methoxy groups may enhance binding affinity to certain enzymes or receptors involved in cancer cell proliferation and oxidative stress pathways.
  • Cell Membrane Permeability : The methoxy groups improve solubility and facilitate transport across biological membranes, enhancing bioavailability .

Case Studies

Several studies have explored the effects of this compound in detail:

Study 1: Antiproliferative Activity

A study published in a peer-reviewed journal assessed the antiproliferative effects on multiple cancer cell lines. The findings indicated that 1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene significantly inhibited cell growth with varying IC50 values depending on the specific cell line tested .

Study 2: Antioxidant Evaluation

Another investigation focused on the antioxidant properties of various methoxy-substituted compounds, including our target compound. Results demonstrated that it outperformed traditional antioxidants in scavenging free radicals, supporting its potential use in formulations aimed at reducing oxidative damage .

Study 3: Antibacterial Testing

A comprehensive evaluation of antibacterial properties revealed that 1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene effectively inhibited the growth of several pathogenic strains, particularly those resistant to conventional antibiotics .

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